molecular formula C9H9FO2 B1333729 Methyl 4-fluoro-2-methylbenzoate CAS No. 174403-69-1

Methyl 4-fluoro-2-methylbenzoate

Cat. No. B1333729
Key on ui cas rn: 174403-69-1
M. Wt: 168.16 g/mol
InChI Key: ZQFCTCYDRQFPBU-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

4-Fluoro-2-methylbenzoic acid (1.6 g, 10.3 mmol) was dissolved in CH2Cl2 (20 mL) and DMF (1 drop) and stirred as oxalyl chloride (10.3 mL, 20.8 mmol) was added. The reaction stirred for 15 minutes before the solvent was removed under reduced pressure. The product was dissolved in anhydrous CH2Cl2 and MeOH (5 mL) and stirred for a further 15 minutes. The solvent was removed under reduced pressure and purified by column chromatography on silica (2% EtOAc/Hexanes) to afford a colourless oil (1.33 g). 1H NMR (300 MHz, CDCl3): δ 7.95 (d, 1H), 6.96 (d, 1H), 6.75-6.77 (m, 1H), 3.86 (d, 3H), 2.62 (d, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[C:12](Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C=O)C>[CH3:12][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=1[CH3:11]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred for 15 minutes before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in anhydrous CH2Cl2
STIRRING
Type
STIRRING
Details
MeOH (5 mL) and stirred for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica (2% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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